N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine
Description
IUPAC Nomenclature and Systematic Identification
N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine represents a complex heterocyclic structure with multiple functional groups. According to International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name systematically describes its key structural components:
- The "N-(3-methoxyphenyl)" portion indicates an amino (-NH-) linkage to a phenyl ring bearing a methoxy group at position 3
- "1-propyl" denotes a three-carbon alkyl chain attached to nitrogen at position 1 of the benzimidazole ring system
- "benzimidazol-2-amine" describes the core heterocyclic structure with an amino substituent at position 2
The compound is registered with Chemical Abstracts Service (CAS) number 630092-27-2 and possesses the molecular formula C17H19N3O, corresponding to a molecular weight of 281.35 g/mol. For database identification, the compound is characterized by the following identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C17H19N3O/c1-3-11-20-16-10-5-4-9-15(16)19-17(20)18-13-7-6-8-14(12-13)21-2/h4-10,12H,3,11H2,1-2H3,(H,18,19) |
| Standard InChI Key | OZLKBAXXYFRYRJ-UHFFFAOYSA-N |
| SMILES Notation | CCCN1C2=CC=CC=C2N=C1NC3=CC(=CC=C3)OC |
Alternative names for this compound include N-(3-methoxyphenyl)-1-propyl-1H-benzimidazol-2-amine and N-(3-methoxyphenyl)-1-propyl-1H-1,3-benzodiazol-2-amine, reflecting different conventions for naming the benzimidazole ring system.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-11-20-16-10-5-4-9-15(16)19-17(20)18-13-7-6-8-14(12-13)21-2/h4-10,12H,3,11H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLKBAXXYFRYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326156 | |
| Record name | N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196546 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
630092-27-2 | |
| Record name | N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzimidazole Core Formation via Condensation
The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. In a modified approach, ethyl 3-(pyridin-2-ylamino)propanoate serves as a precursor, undergoing cyclization under acidic conditions to form the benzimidazole nucleus. For This compound , this step is followed by:
- Propylation : Alkylation with 1-bromopropane in the presence of a base (e.g., potassium carbonate) at 80–100°C.
- Amination : Coupling with 3-methoxyaniline using a palladium catalyst or via nucleophilic aromatic substitution.
Catalytic efficiency is enhanced by Cu-Co/Al₂O₃-diatomite systems, which stabilize intermediates and reduce side reactions.
Catalytic Amination and Hydrogenation
A critical intermediate, 3-methoxypropylamine , is synthesized via continuous catalytic amination of 3-methoxypropanol using ammonia and hydrogen. The process employs a Cu-Co/Al₂O₃-diatomite catalyst (Cu: 5–25 wt%, Co: 5–30 wt%) under optimized conditions (0.3–1.5 MPa, 120–220°C), achieving 92% conversion and 88% selectivity. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pressure | 0.9 MPa | Maximizes NH₃ solubility |
| Temperature | 150°C | Balances kinetics and catalyst stability |
| NH₃/Alcohol Ratio | 8:1 | Suppresses diamine formation |
This intermediate is subsequently functionalized via reductive amination to introduce the 3-methoxyphenyl group.
Advanced Reduction Strategies
Iron-Mediated Nitro Reduction
Traditional catalytic hydrogenation (Pd/C) for nitro-group reduction faces challenges like catalyst poisoning. Patent WO2013150545A2 demonstrates superior results using Fe-acetic acid or Fe-HCl systems, which reduce ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate to the corresponding amine with 95% efficiency. Comparative data:
| Reducing Agent | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Fe-AcOH | Ethanol | 6 | 94 | 95.6 |
| Fe-HCl | Water/THF | 4 | 96 | 96.2 |
This method avoids noble metals, reducing costs and simplifying purification.
Process Optimization and Byproduct Control
Closed-Loop Reaction Systems
The Cu-Co/Al₂O₃-diatomite catalytic process operates under closed-loop conditions, recycling unreacted ammonia and 3-methoxypropanol. This reduces raw material consumption by 40% and minimizes waste. Byproducts like bis-(3-methoxypropyl)amine are controlled to <2% via:
Purification Techniques
Final purification employs fractional distillation and recrystallization. For the mesylate salt derivative, solvent antisolvent (SAS) crystallization with acetonitrile-water mixtures achieves >99% purity, critical for pharmaceutical applications.
Industrial Scalability and Economic Considerations
Catalyst Lifespan and Regeneration
The Cu-Co/Al₂O₃-diatomite catalyst exhibits a lifespan of 1,200 hours with <5% activity loss. Regeneration via calcination (400°C, air) restores 98% initial activity, ensuring cost-effective large-scale production.
Environmental Impact
Closed-loop systems reduce wastewater generation by 70%, aligning with green chemistry principles. Solvent recovery units reclaim >90% of ethanol and THF, lowering production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Synthesis of N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine
The synthesis of this compound involves several steps, often utilizing benzimidazole derivatives as starting materials. The methods typically aim for high yield and stereoselectivity. For example, a novel synthesis method has been reported that enhances the efficiency of producing chiral amines, which are crucial for synthesizing pharmaceutical compounds like formoterol, a long-acting beta-2 adrenergic agonist used in asthma treatment .
Anticancer Activity
This compound has demonstrated promising anticancer properties. Research indicates that certain benzimidazole derivatives exhibit significant growth inhibition against various cancer cell lines. For instance, compounds similar to this benzimidazole have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against cell lines such as SNB-19 and OVCAR-8 .
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| This compound | SNB-19 | 86.61 |
| This compound | OVCAR-8 | 85.26 |
| This compound | NCI-H460 | 75.99 |
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives, including this compound, has been evaluated against various bacterial strains. Studies reveal effective Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 4 |
| Klebsiella pneumoniae | 8 |
| Candida albicans | 16 |
Treatment of Leishmaniasis
Recent studies have highlighted the leishmanicidal activity of benzimidazole derivatives, indicating that compounds like this compound may be effective against Leishmania species. Observations include significant ultrastructural changes in treated parasites, suggesting that these compounds induce apoptotic-like processes .
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties, showing promising results in inhibiting the growth of Mycobacterium tuberculosis. This positions it as a potential candidate for further development in treating tuberculosis .
Case Studies and Research Insights
Numerous studies have documented the biological effects and mechanisms of action of this compound:
Case Study 1: Anticancer Evaluation
A study assessed the efficacy of this compound on various cancer cell lines, revealing its ability to disrupt cellular processes leading to apoptosis.
Case Study 2: Leishmaniasis Treatment
Research demonstrated that treatment with this compound resulted in significant morphological changes in Leishmania parasites, indicating its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives
Compound 8 : N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine ()
- Structural Differences :
- Methoxy group at position 2 (vs. 3 in the target compound).
- Methyl group at position 1 (vs. propyl).
- Activity: Demonstrated anti-Leishmania activity with optimized druggability.
1-(3-Methoxypropyl)-N,N-Dimethyl-5-Nitro-1H-Benzimidazol-2-Amine ()
- Structural Differences :
- Nitro group at position 5 (absent in the target compound).
- Dimethylamine and methoxypropyl substituents.
- Activity: Not explicitly reported, but nitro groups often enhance electrophilic reactivity, which could influence cytotoxicity or metabolic stability .
Thiazole and Pyridine Hybrids
Compound 3k : N-(3-Methoxyphenyl)-4-Methyl-2-(2-Propyl-4-Pyridinyl)Thiazole-5-Carboxamide ()
- Structural Differences :
- Thiazole-pyridine core (vs. benzimidazole).
- Carboxamide group at position 3.
- Activity : Suppressed angiogenesis in HUVECs and tumor growth in vivo (30 mg/kg/day). The thiazole-pyridine moiety likely enhances kinase inhibition (e.g., VEGF signaling), distinct from benzimidazole mechanisms .
Quinoline Derivatives
N-(3-Methoxyphenyl)-7-(3-Phenylpropoxy)Quinolin-4-Amine ()
- Structural Differences: Quinoline core (vs. benzimidazole). 7-(3-phenylpropoxy) substituent.
- Activity: Potent antiproliferative agent (IC50: 2.56–3.67 µM against HCT-116, HeLa). Mechanism involves ATG5-dependent autophagy, highlighting how core heterocycle (quinoline vs. benzimidazole) directs pathway specificity .
Imidazoline and TRPV1-Targeting Analogs
1-(3-Methoxyphenyl)-4,5-Dihydro-1H-Imidazol-2-Amine Hydrobromide ()
- Structural Differences :
- Imidazoline core (vs. benzimidazole).
- Lack of propyl chain.
- Activity : Patent data suggest utility in CNS disorders, though exact targets are unspecified. The dihydroimidazole ring may enhance blood-brain barrier penetration compared to benzimidazoles .
Carbon-11 Labeled N-(3-Methoxyphenyl)-4-Trifluoromethylcinnamide ()
Comparative Data Table
Key Findings and Implications
- Substituent Position Matters: The 3-methoxy group enhances receptor binding in TRPV1 antagonists and antitumor quinolines , but its positional isomer (2-methoxy) in benzimidazoles favors antiparasitic activity .
- Core Heterocycle Dictates Mechanism: Benzimidazoles may target parasitic enzymes, thiazole-pyridines inhibit angiogenesis, and quinolines induce autophagy.
Biological Activity
N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article will explore its biological activity, focusing on the mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR) derived from various studies.
The biological activity of this compound primarily involves its interaction with key cellular pathways that regulate cell proliferation and apoptosis. Research indicates that compounds with a benzimidazole scaffold can influence several targets, including:
- Caspases : These are crucial for the apoptotic process. Studies have shown that derivatives of benzimidazole can enhance the activity of caspase 8, leading to increased apoptosis in cancer cells .
- DNA Biosynthesis : The compound has been observed to inhibit DNA synthesis in cancer cell lines, as evidenced by reduced incorporation of [^3H]-thymidine into DNA . This suggests a potential mechanism for its cytotoxic effects.
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated against various cancer cell lines. A summary of findings is presented in Table 1:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 20 | Inhibition of DNA biosynthesis |
| MDA-MB-231 (breast cancer) | 25 | Induction of apoptosis via caspase activation |
| Human fibroblasts | 100 | Selective toxicity towards cancer cells |
The compound exhibits selective cytotoxicity, showing significantly lower IC50 values against cancer cell lines compared to normal fibroblasts, indicating its potential as a targeted anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the 3-methoxyphenyl group is critical for enhancing the compound's anticancer properties. Research has demonstrated that modifications to this group can lead to variations in activity:
- Substituent Position : The position of substituents on the benzimidazole ring plays a vital role in determining biological activity. For instance, compounds with methoxy groups at different positions exhibited varying levels of cytotoxicity against MCF-7 cells .
- Comparative Analysis : In studies comparing similar compounds, those with additional methoxy groups or different aromatic substitutions showed enhanced potency against breast cancer cell lines .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability, with an observed IC50 value indicating effective inhibition of cell growth .
- Combination Therapy : Research has explored the potential for combination therapies using this compound alongside other chemotherapeutic agents, suggesting synergistic effects that enhance overall efficacy against resistant cancer phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
